molecular formula C19H17FN2O4 B2815367 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide CAS No. 953232-82-1

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide

Cat. No.: B2815367
CAS No.: 953232-82-1
M. Wt: 356.353
InChI Key: GNBPPCXQQDMRQP-UHFFFAOYSA-N
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Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H17FN2O4 and its molecular weight is 356.353. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study on fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs. The presence of a fluorine atom in the benzoyl group of these compounds was essential for enhancing antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Chemical Stability and Transformation

Research on the hydrolysis of benzoylamide derivatives, including isoxaben, a herbicide, revealed unexpected transformation pathways that underscore the chemical stability and potential metabolic pathways of similar compounds in environmental and biological contexts (Rouchaud, Gustin, Moulard, & Plisnier, 2010).

Anticonvulsant Properties

The chemical oxidation of an anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide was studied, highlighting the potential of isoxazole-containing compounds in the development of anticonvulsant therapies (Adolphe-Pierre et al., 1998).

Anticancer Applications

Isoxazoline derivatives have been evaluated for their cytotoxicity against cancerous liver cells, demonstrating potent effects comparable to known anti-liver cancer drugs. This suggests a potential application in developing new anti-liver cancer agents (Abolhasani et al., 2020).

Novel Mechanisms of Action

Investigation into the bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles sheds light on the complex interactions of these compounds within biological systems, indicating their potential utility in designing drugs with specific mechanisms of action (Bylund et al., 2012).

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-16-8-5-13(9-18(16)25-2)17-10-15(22-26-17)11-21-19(23)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBPPCXQQDMRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.